molecular formula C22H22N4O4 B11637249 methyl 4-{(Z)-[2-({3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-yl}carbonyl)hydrazinylidene]methyl}benzoate

methyl 4-{(Z)-[2-({3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-yl}carbonyl)hydrazinylidene]methyl}benzoate

Cat. No.: B11637249
M. Wt: 406.4 g/mol
InChI Key: WZACDRCCYXZHML-QRVIBDJDSA-N
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Description

METHYL 4-[(Z)-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-5-YL}FORMAMIDO)IMINO]METHYL]BENZOATE is a complex organic compound with a unique structure that includes a pyrazole ring, a benzoate ester, and a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(Z)-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-5-YL}FORMAMIDO)IMINO]METHYL]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone. The resulting pyrazole intermediate is then reacted with 4-(propan-2-yloxy)benzaldehyde to form the desired pyrazole derivative. Finally, the benzoate ester is introduced through an esterification reaction with methyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Scale-up processes would also focus on ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(Z)-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-5-YL}FORMAMIDO)IMINO]METHYL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate ester group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium methoxide, methanol, reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 4-[(Z)-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-5-YL}FORMAMIDO)IMINO]METHYL]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 4-[(Z)-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-5-YL}FORMAMIDO)IMINO]METHYL]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-[(Z)-[({3-[4-(METHOXY)PHENYL]-1H-PYRAZOL-5-YL}FORMAMIDO)IMINO]METHYL]BENZOATE: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    METHYL 4-[(Z)-[({3-[4-(ETHOXY)PHENYL]-1H-PYRAZOL-5-YL}FORMAMIDO)IMINO]METHYL]BENZOATE: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

Uniqueness

The uniqueness of METHYL 4-[(Z)-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-5-YL}FORMAMIDO)IMINO]METHYL]BENZOATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

methyl 4-[(Z)-[[3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C22H22N4O4/c1-14(2)30-18-10-8-16(9-11-18)19-12-20(25-24-19)21(27)26-23-13-15-4-6-17(7-5-15)22(28)29-3/h4-14H,1-3H3,(H,24,25)(H,26,27)/b23-13-

InChI Key

WZACDRCCYXZHML-QRVIBDJDSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C\C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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